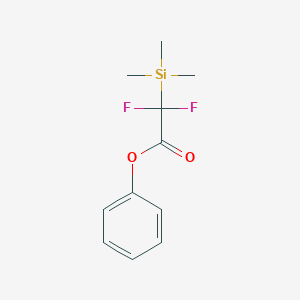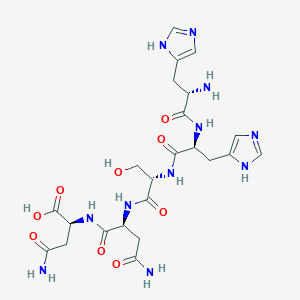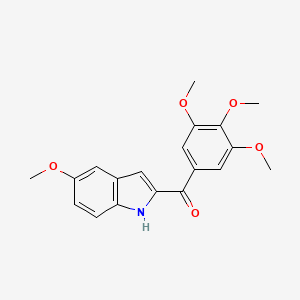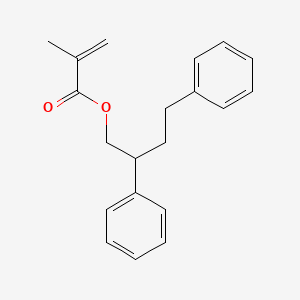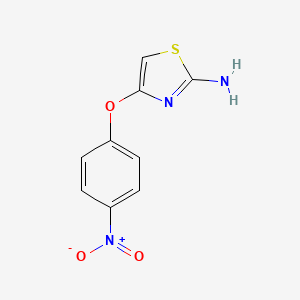![molecular formula C10H11NO2 B14253344 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one CAS No. 223393-88-2](/img/structure/B14253344.png)
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one is an organic compound that features a pyridine ring substituted with a hydroxy group and a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one typically involves the reaction of 3-hydroxypyridine with an appropriate butenone precursor. One common method involves the use of 3-hydroxypyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The reaction proceeds through addition, oximization, and esterification reactions under moderate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butenone moiety can be reduced to form a saturated ketone.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product is a pyridine derivative with a carbonyl group.
Reduction: The major product is a saturated ketone derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the butenone moiety can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)pyridine: This compound has a similar pyridine ring with a hydroxy group but lacks the butenone moiety.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound features a similar pyridine ring but with different substituents on the butanone moiety.
Uniqueness
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one is unique due to the presence of both the hydroxy group and the butenone moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Eigenschaften
CAS-Nummer |
223393-88-2 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-[hydroxy(pyridin-3-yl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7(8(2)12)10(13)9-4-3-5-11-6-9/h3-6,10,13H,1H2,2H3 |
InChI-Schlüssel |
VMDABOUGJSJMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)C(C1=CN=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)

![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)

